4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
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Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- is a heterocyclic compound that belongs to the thiazinoquinoxaline family This compound is characterized by its unique structure, which includes a thiazine ring fused to a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with 4-methylphenyl isocyanate, followed by cyclization to form the desired thiazinoquinoxaline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazine or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring but differ in the fused aromatic system.
4H-1,3-Benzoxazin-4-ones: These compounds have an oxygen atom in place of the sulfur atom in the thiazine ring.
Uniqueness
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- is unique due to its specific structural features, such as the fused thiazine and quinoxaline rings and the presence of the 4-methylphenylamino group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
154371-12-7 |
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Molecular Formula |
C17H12N4OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C17H12N4OS/c1-10-6-8-11(9-7-10)18-17-21-15(22)14-16(23-17)20-13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H,18,21,22) |
InChI Key |
MXQSRKCCVZWNII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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